Z-3-氨基丙烯醛

描述

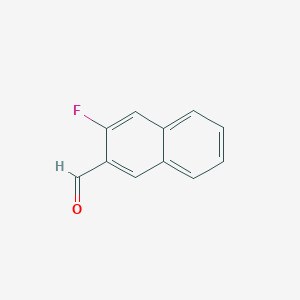

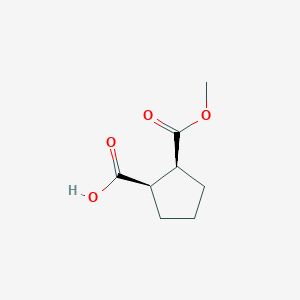

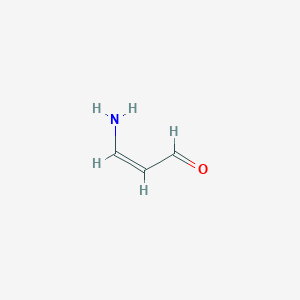

Z-3-Amino-propenal, also known as Z-3-amino-2-propenenitrile, is a compound of interest in astrochemistry and astrobiology due to its potential formation in interstellar environments. The compound is characterized by the presence of an amino group (NH2) and a cyano group (CN) attached to a double-bonded carbon chain. The synthesis of Z-3-amino-2-propenenitrile and its isotopologues has been reported, and it is formed simply by mixing ammonia and cyanoacetylene at room temperature .

Synthesis Analysis

The synthesis of Z-3-amino-2-propenenitrile involves a reaction between ammonia and cyanoacetylene. Quantum chemical calculations suggest that the reaction between protonated cyanoacetylene and ammonia has a much lower activation energy than the reaction between the neutral molecules, indicating that Z-3-amino-2-propenenitrile may form more readily in the presence of a proton source .

Molecular Structure Analysis

The molecular structure of Z-3-amino-2-propenenitrile has been studied using microwave spectroscopy and quantum chemical calculations. The equilibrium structure of the compound is nonplanar, and the energy difference between the planar and nonplanar forms is relatively small. The experimental dipole moment and quadrupole coupling constants of the nitrogen nuclei have been determined, providing insight into the electronic distribution within the molecule .

Chemical Reactions Analysis

Z-3-Amino-propenal is a reactive intermediate that can participate in various chemical reactions due to its amino and cyano functional groups. The compound's reactivity has not been explicitly detailed in the provided papers, but its structural similarity to other reactive alkenes suggests that it could undergo addition reactions, nucleophilic attacks, or serve as a building block for more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-3-amino-2-propenenitrile include its vibrational frequencies, which have been determined experimentally and theoretically. The compound's dipole moment and quadrupole coupling constants provide information about its charge distribution and molecular geometry. The nonplanarity of the molecule may influence its reactivity and interaction with other molecules in astrochemical environments .

科学研究应用

肌球蛋白抑制和药物开发

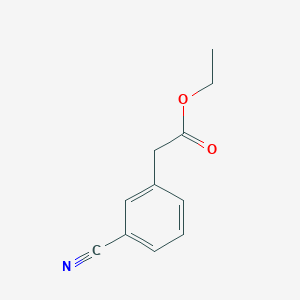

- 新型肌球蛋白抑制剂:丙烯醛衍生物已被发现是肌球蛋白的有效抑制剂,特别是在治疗与肌球蛋白功能障碍或过度活跃相关的疾病方面。丙烯醛的衍生物乙基 2-氰基-3-氨基-3-苯基丙烯酸酯因其作为新型杀菌剂和稻瘟菌中的肌球蛋白-5 抑制剂而备受瞩目,展示了其在治疗应用中的潜力 (多瑙等,2017 年).

生化和分子相互作用

- 分子内质子转移:对 1-氨基-3-丙烯醛的研究揭示了在各种状态下分子内质子转移的见解,突出了丙烯醛在理解生物系统中质子动力学中的重要性 (Forés 等,1998 年).

- DNA 损伤和细胞凋亡中的相互作用:研究表明,源自 DNA 的碱丙烯醛(与丙烯醛在结构上相关)在诱导各种细胞类型的细胞凋亡和 DNA 合成抑制中发挥作用,强调了其在细胞损伤机制研究中的重要性 (格罗尔曼等,1985 年).

医药和临床研究

- 抗病毒和抗菌应用:局部应用氨基糖苷类抗生素(其中可以包括丙烯醛衍生物)已被证明可以增强宿主对各种病毒感染的抵抗力,表明其在抗病毒疗法中的潜在临床应用 (戈皮纳特等,2018 年).

- 癌症研究:丙烯醛参与癌症研究,特别是在细胞凋亡成像方面。已经开发出一种使用与丙烯醛相关的 caspase 3/7 底物的生物发光成像方法,用于体内监测肿瘤细胞的细胞凋亡 (斯卡比尼等,2011 年).

营养和食品科学

- 食品中的氧化过程:丙烯醛,被认为是 2-丙烯醛,存在于熟食中,并通过各种化学反应形成。它的相互作用和影响对于理解食品中的氧化过程以及对人体健康的影响非常重要 (史蒂文斯和梅尔,2008 年).

属性

IUPAC Name |

(Z)-3-aminoprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRYVFBKCBUURB-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CN)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\N)\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515145, DTXSID901313768 | |

| Record name | (2Z)-3-Aminoprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propen-1-ol, 3-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-3-Amino-propenal | |

CAS RN |

25186-34-9, 55135-67-6 | |

| Record name | (2Z)-3-Aminoprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propen-1-ol, 3-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)